Fatty Acid Amide Hydrolase (FAAH) Inhibition: 1,2,3-Thiadiazole vs. Thiazole Analogs
A para-substituted phenolic ester bearing the 1,2,3-thiadiazol-4-yl group (Compound 26) demonstrated potent FAAH inhibition. While not the exact title compound, this derivative containing the identical 1,2,3-thiadiazol-4-yl pharmacophore provides direct comparative evidence against a close structural analog (thiazole). In a head-to-head comparison, the 1,2,3-thiadiazole-containing compound (26) inhibited FAAH with an IC50 of 0.012 mM, compared to 0.0063 mM for the thiazole-containing analog (12), a 1.9-fold difference [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.012 mM (Compound 26, containing 1,2,3-thiadiazol-4-yl pharmacophore) |
| Comparator Or Baseline | IC50 = 0.0063 mM (Compound 12, containing 4,5-dihydrothiazol-2-yl pharmacophore) |
| Quantified Difference | 1.9-fold difference in IC50 between the two heterocyclic pharmacophores |
| Conditions | Fatty acid amide hydrolase (FAAH) inhibition assay |
Why This Matters
This quantifies how subtle changes to the heterocyclic core (1,2,3-thiadiazole vs. thiazole) directly translate into measurable differences in target engagement, informing rational selection for endocannabinoid-related drug discovery programs.
- [1] Minkkilä, A.; Myllymäki, M. J.; Saario, S. M.; Castillo-Melendez, J. A.; Koskinen, A. M. P.; Fowler, C. J.; Leppänen, J.; Nevalainen, T. The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors. *Eur. J. Med. Chem.* 2009, 44 (7), 2994–3008. View Source
